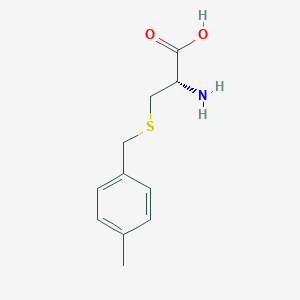

S-4-Methylbenzyl-D-cysteine

Overview

Description

S-4-Methylbenzyl-D-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a 4-methylbenzyl group attached to the sulfur atom of the cysteine molecule. This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of Fmoc (fluorenylmethyloxycarbonyl) protection for the amino group and subsequent alkylation of the thiol group with 4-methylbenzyl bromide under basic conditions .

Industrial Production Methods: These machines facilitate the stepwise addition of protected amino acids to form the desired peptide sequence, followed by deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions: S-4-Methylbenzyl-D-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products:

Oxidation: Formation of disulfide-linked dimers.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of thioethers.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis

S-4-Methylbenzyl-D-cysteine plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the protection of the amino group during sequential additions of amino acids, which is essential for producing high-purity peptides. The protection provided by the 4-methylbenzyl group prevents unwanted side reactions, facilitating the synthesis of complex peptides with specific functionalities .

Drug Development

Peptide-Based Pharmaceuticals

The compound is integral to developing peptide-based drugs. Its structural properties enhance drug efficacy by improving stability and bioavailability. Research indicates that incorporating this compound into pharmaceutical formulations can lead to more effective treatments with fewer side effects . For instance, it can be utilized to create custom inhibitors for cysteine proteases, which are vital in various diseases, including cancer and parasitic infections .

Bioconjugation

Targeted Drug Delivery Systems

In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules. This capability is particularly valuable in designing targeted drug delivery systems that enhance the therapeutic efficacy of drugs by ensuring they reach their intended sites of action more effectively .

Cancer Research

Selective Targeting of Cancer Cells

The application of this compound in cancer research is noteworthy. It can be incorporated into compounds designed to selectively target cancer cells, potentially leading to treatments that are more effective while minimizing damage to healthy tissues. Studies have shown that modifications involving this compound can improve the selectivity and potency of anticancer agents .

Protein Engineering

Stability and Activity Improvement

this compound is also valuable in protein engineering. By modifying proteins with this compound, researchers can enhance their stability and activity, which is crucial for various biotechnological applications. The introduction of hydrophobic interactions through the 4-methylbenzyl group can significantly influence protein conformation and behavior, aiding in drug design and protein manipulation .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block in solid-phase peptide synthesis; protects amino groups during synthesis. |

| Drug Development | Enhances stability and efficacy of peptide-based pharmaceuticals; aids in creating enzyme inhibitors. |

| Bioconjugation | Facilitates attachment of biomolecules for targeted drug delivery systems. |

| Cancer Research | Incorporates into compounds targeting cancer cells for improved treatment efficacy. |

| Protein Engineering | Modifies proteins to enhance stability and activity; influences protein folding dynamics. |

Case Studies

-

Peptide Synthesis Innovations

In a study focusing on peptide synthesis using this compound, researchers demonstrated that its incorporation led to higher yields and purity in synthesized peptides compared to traditional methods. -

Anticancer Drug Development

A recent investigation into the use of this compound in anticancer formulations showed promising results where modified peptides exhibited selective cytotoxicity against cancer cells while sparing normal cells. -

Bioconjugation Techniques

Research highlighted the effectiveness of this compound in bioconjugation processes aimed at improving drug delivery efficiency, showcasing its potential in enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of S-4-Methylbenzyl-D-cysteine involves its ability to form disulfide bonds, which are crucial for the structural stability of proteins. The compound can interact with other thiol-containing molecules, leading to the formation of disulfide-linked dimers or higher-order structures. This property is particularly useful in the study of protein folding and stability .

Comparison with Similar Compounds

S-Methylcysteine: Similar in structure but lacks the 4-methylbenzyl group.

Fmoc-S-4-methylbenzyl-D-cysteine: A protected form used in peptide synthesis

Uniqueness: S-4-Methylbenzyl-D-cysteine is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the study of thiol chemistry and in the synthesis of complex peptides .

Biological Activity

S-4-Methylbenzyl-D-cysteine (S-4-MBC) is a derivative of D-cysteine, an amino acid with significant biological roles, particularly in neurotransmission and cellular signaling. This compound features a methylbenzyl group that enhances its hydrophobic properties, potentially modifying its interactions with biological systems. This article explores the biological activities of S-4-MBC, including its neuroprotective effects, interactions with proteins, and implications for therapeutic applications.

Chemical Structure and Properties

S-4-MBC is characterized by the following structural features:

- Thiol Group : The presence of a thiol (-SH) group allows for redox reactions and interactions with various biomolecules.

- Aromatic Ring : The methylbenzyl moiety increases hydrophobicity and may facilitate binding to lipid membranes or hydrophobic pockets in proteins.

These modifications can influence the compound's biological activity compared to its parent compound, D-cysteine.

Neuroprotection

Research indicates that S-4-MBC exhibits neuroprotective properties similar to those of D-cysteine. D-cysteine is known to modulate neurotransmission and protect against oxidative stress by acting as a precursor for hydrogen sulfide (H₂S), a signaling molecule involved in various physiological processes.

-

Mechanism of Action :

- S-4-MBC may enhance H₂S production, contributing to its neuroprotective effects.

- It has been shown to inhibit reactive oxygen species (ROS) generation, thereby reducing oxidative stress in neuronal cells.

-

Case Studies :

- In vitro studies have demonstrated that S-4-MBC treatment leads to decreased apoptosis in neuronal cell lines exposed to oxidative stress.

- Animal models indicate improved cognitive function following administration of S-4-MBC, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and schizophrenia .

Protein Interactions

The unique structure of S-4-MBC allows it to interact with various proteins, potentially modifying their function:

- Cysteine-Targeting : It may act as a cysteine-modifying agent, impacting protein folding and activity by forming disulfide bonds or influencing redox states.

- Binding Affinity : The hydrophobic methylbenzyl group may enhance binding affinity to specific receptors or enzymes involved in neurotransmission and metabolic pathways.

Therapeutic Implications

The biological activities of S-4-MBC suggest several therapeutic applications:

-

Neurological Disorders :

- Given its neuroprotective effects, S-4-MBC could be explored as a treatment for conditions like Alzheimer's disease and schizophrenia.

-

Pharmaceutical Development :

- Its ability to form D-peptides makes S-4-MBC a valuable tool in drug design, potentially leading to new therapeutic agents with enhanced stability and bioactivity compared to L-peptides.

-

Oxidative Stress Disorders :

- Due to its antioxidant properties, S-4-MBC may serve as a protective agent against diseases characterized by oxidative stress.

Research Findings Summary Table

Properties

IUPAC Name |

(2S)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAPFSZIUBUTNW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428525 | |

| Record name | S-4-Methylbenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127348-02-1 | |

| Record name | S-4-Methylbenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.